Prosaptide TX14(A)
Description
Contextualizing Prosaposin and its Proteolytic Derivatives in Nervous System Biology
Prosaposin is a highly conserved glycoprotein (B1211001) that functions as a precursor to four smaller proteins known as saposins (A, B, C, and D). wikipedia.org While its intracellular role in the lysosome is critical for the breakdown of certain sphingolipids, the secreted form of prosaposin exhibits distinct and vital functions in the nervous system. wikipedia.orgalzdiscovery.org
Secreted prosaposin acts as a potent signaling molecule with significant neurotrophic and glioprotective properties. nih.gov It has been identified as a factor that promotes neuronal survival, differentiation, and neurite outgrowth. nih.govnih.gov Research has demonstrated that prosaposin can protect various neuronal cell types from programmed cell death. nih.gov Its protective actions extend to glial cells, the supportive cells of the nervous system. For instance, prosaposin has been shown to protect myelinating glial cells, such as oligodendrocytes and Schwann cells, which are crucial for the formation of the myelin sheath that insulates nerve fibers. nih.gov The secretion of prosaposin is enhanced under conditions of injury and stress, suggesting it is part of the body's natural response to neural damage. nih.gov These neuroprotective and glioprotective effects are initiated when prosaposin binds to specific cell surface receptors, activating intracellular signaling pathways that promote cell survival and function. nih.govnih.gov
The neurotrophic activity of prosaposin has been traced to a specific sequence of amino acids located within the saposin C domain of the precursor protein. nih.govnih.gov This discovery led to the development of synthetic peptides, termed prosaptides, that mimic this active region. Prosaptide (B10822537) TX14(A) is a 14-amino acid synthetic peptide derived from this neurotrophic sequence within saposin C. nih.gov Studies have confirmed that Prosaptide TX14(A) possesses neuroprotective effects equivalent to the full-length prosaposin protein. nih.gov It has been shown to activate the same signaling pathways and receptors, such as GPR37 and GPR37L1, to exert its protective effects on neurons and glial cells. bris.ac.ukbris.ac.uknih.gov
Significance of Investigating Synthetic Peptide Analogues in Neurotherapeutics Research
The investigation of synthetic peptide analogues like Prosaptide TX14(A) holds considerable importance for the development of new treatments for neurological disorders. nih.gov Synthetic peptides offer several advantages over using large, complex proteins as therapeutic agents. nih.govnih.gov They can be designed for increased stability, as natural proteins can be rapidly degraded in the body. nih.gov Furthermore, their smaller size may facilitate passage across the blood-brain barrier, a significant hurdle in delivering therapeutics to the central nervous system. nih.govneurosciencenews.com
The development of synthetic analogues allows researchers to pinpoint the minimal sequence required for biological activity and to modify the peptide's structure to enhance its potency and specificity. nih.gov This approach enables the creation of targeted therapies that can potentially reverse or delay the debilitating symptoms of neurodegenerative diseases and nerve injuries. neurosciencenews.comemory.edu By studying compounds like Prosaptide TX14(A), scientists can explore novel pathways for promoting neural repair and protection, paving the way for innovative therapeutic strategies. bris.ac.uknih.gov
Research Findings on Prosaptide TX14(A)
The following table summarizes key research findings related to the biological effects of Prosaptide TX14(A) in various experimental models.
| Experimental Model | Observed Effects of Prosaptide TX14(A) | Reference(s) |
| Sciatic Nerve Injury Models | Enhanced nerve regeneration distance and axonal diameter; shortened recovery time. | nih.gov, emory.edu |
| Reversed thermal hyperalgesia (a sign of neuropathic pain). | nih.gov, emory.edu | |
| Cerebellar Granule Cells | Rescued cells from programmed cell death through the activation of phosphatidylinositide 3-kinases. | nih.gov |
| Oligodendrocyte & Schwann Cell Lines | Increased sulfatide concentration and reduced cell death. | nih.gov |
| Diabetic Rat Models | Alleviated thermal hypoalgesia and formalin-evoked hyperalgesia following sciatic nerve crush. | emory.edu |
| Astrocytes | Mediates protection from oxidative stress via GPR37L1 and GPR37 receptors. | bris.ac.uk, bris.ac.uk |
Table of Compounds
Properties
Molecular Formula |
C68H108N16O26 |
|---|---|
Molecular Weight |
1565.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H108N16O26/c1-13-30(7)52(83-62(103)40(23-28(3)4)76-55(96)32(9)73-63(104)50(71)34(11)85)65(106)79-43(27-49(94)95)61(102)78-42(26-46(70)89)60(101)77-41(25-45(69)88)59(100)72-33(10)56(97)84-54(35(12)86)67(108)75-38(19-21-47(90)91)57(98)74-39(20-22-48(92)93)58(99)82-53(31(8)14-2)66(107)81-51(29(5)6)64(105)80-44(68(109)110)24-36-15-17-37(87)18-16-36/h15-18,28-35,38-44,50-54,85-87H,13-14,19-27,71H2,1-12H3,(H2,69,88)(H2,70,89)(H,72,100)(H,73,104)(H,74,98)(H,75,108)(H,76,96)(H,77,101)(H,78,102)(H,79,106)(H,80,105)(H,81,107)(H,82,99)(H,83,103)(H,84,97)(H,90,91)(H,92,93)(H,94,95)(H,109,110)/t30-,31-,32+,33-,34+,35+,38-,39-,40-,41-,42-,43-,44-,50-,51-,52-,53-,54-/m0/s1 |
InChI Key |
VNFZURXHMUWSJM-CJJHYBAYSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H]([C@@H](C)O)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(C(C)CC)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Molecular and Cellular Mechanisms of Action of Prosaptide Tx14 a
Receptor Agonism and Specificity
Identification and Characterization of GPR37L1 and GPR37 as Primary Receptors
Prosaptide (B10822537) TX14(A) has been identified as a potent agonist for two closely related orphan GPCRs: G protein-coupled receptor 37-like 1 (GPR37L1) and G protein-coupled receptor 37 (GPR37) medchemexpress.commedchemexpress.comtocris.comiscabiochemicals.combiocrick.comrndsystems.combio-techne.comresearchgate.nettargetmol.com. These receptors are predominantly expressed within the nervous system, with GPR37 primarily found in neurons and GPR37L1 in astrocytes and oligodendrocyte precursor cells nih.govnih.govemory.eduresearchgate.netfrontiersin.orgucl.ac.uk. Research efforts to identify ligands for these receptors screened various orphan neuropeptides, yielding prosaptide TX14(A) as a significant hit. This peptide was found to bind to both GPR37 and GPR37L1, promoting their endocytosis and activating downstream signaling in a receptor-dependent manner researchgate.netpatsnap.comresearchgate.net. The interaction of prosaposin and its active fragment, prosaptide TX14(A), with GPR37 and GPR37L1 has been subsequently confirmed by multiple independent research groups researchgate.net.
Comparative Receptor Binding Profiles
Prosaptide TX14(A) exhibits high affinity and potency for both GPR37L1 and GPR37. Binding studies have characterized its activity with specific EC50 values for each receptor.
| Receptor | EC50 (nM) |
| GPR37L1 | 5 |
| GPR37 | 7 |
These findings establish Prosaptide TX14(A) as a potent agonist for both GPR37L1 and GPR37 medchemexpress.commedchemexpress.comtocris.comiscabiochemicals.combiocrick.comrndsystems.combio-techne.comresearchgate.nettargetmol.comjneurosci.org.
Ligand-Receptor Interaction Dynamics and Localization
Investigations utilizing confocal microscopy and fluorescence correlation spectroscopy (FCS) have revealed that Prosaptide TX14(A) co-localizes with GPR37 at the plasma membrane of cells nih.govresearchgate.netresearchgate.netresearchgate.net. The observed punctate fluorescence patterns suggest that both the peptide and the receptor are compartmentalized within specific membrane microdomains nih.govresearchgate.net. FCS analysis further demonstrated that upon binding of Prosaptide TX14(A) to GPR37-expressing cells, there is a cross-correlation between the fluorescence signals of the peptide and the receptor, indicative of complex formation and direct ligand-receptor interaction nih.govresearchgate.netresearchgate.net. This interaction is specific to GPR37, as Prosaptide TX14(A) shows minimal interaction with the plasma membrane of cells lacking GPR37 expression nih.govresearchgate.net. Additionally, GPR37 has been observed to co-localize with GM1 gangliosides within lipid rafts at the plasma membrane, with this association showing partial dependence on prosaposin, suggesting the formation of a functional complex involving GPR37, GM1, and prosaposin nih.govresearchgate.netki.se. Prosaptide TX14(A) has also been observed to co-localize with GPR37 within intracellular vesicles nih.govresearchgate.net.
Following its binding to GPR37 and GPR37L1, Prosaptide TX14(A) has been shown to promote the internalization, or endocytosis, of these receptors from the cell surface medchemexpress.commedchemexpress.comresearchgate.netpatsnap.comresearchgate.net. This process is dependent on the prior binding of the peptide to the receptors and the subsequent activation of intracellular signaling pathways medchemexpress.commedchemexpress.comresearchgate.netpatsnap.comresearchgate.net. Experimental evidence using antibody-labeled receptors confirms that Prosaptide TX14(A) induces robust endocytosis of both GPR37 and GPR37L1 researchgate.net.
Ligand-Receptor Interaction Dynamics and Localization
Downstream Intracellular Signaling Cascades
Upon binding to GPR37L1 and GPR37, Prosaptide TX14(A) initiates downstream intracellular signaling events, primarily mediated through pertussis toxin-sensitive G proteins, particularly Gi/o medchemexpress.comtocris.combiocrick.comrndsystems.combio-techne.comresearchgate.nettargetmol.comnih.govpatsnap.comresearchgate.netjneurosci.orgbiorxiv.orgmdpi.comnih.gov. A key signaling pathway activated by Prosaptide TX14(A) is the mitogen-activated protein kinase (MAPK) cascade, leading to increased phosphorylation of ERK1 and ERK2 medchemexpress.commedchemexpress.comtocris.combiocrick.comrndsystems.combio-techne.comresearchgate.nettargetmol.comemory.eduresearchgate.netfrontiersin.orgpatsnap.comresearchgate.netjneurosci.orgbiorxiv.orgmdpi.comnih.govbiorxiv.organaspec.com. Furthermore, Prosaptide TX14(A) has been shown to inhibit forskolin-stimulated cyclic adenosine (B11128) monophosphate (cAMP) production researchgate.netnih.govpatsnap.comjneurosci.orgbiorxiv.orgmdpi.combiorxiv.org. Some studies also report that activation of GPR37 by Prosaptide TX14(A) can lead to an increase in intracellular calcium (Ca2+) levels mdpi.comnih.gov. These downstream signaling events are associated with various cellular functions, including cellular protection, promotion of myelin lipid synthesis, and the prolongation of cell survival in cell types such as Schwann cells and oligodendrocytes medchemexpress.comtocris.combiocrick.comrndsystems.combio-techne.comtargetmol.comanaspec.com.
Compound List:
Prosaptide TX14(A)
G protein-coupled receptor 37-like 1 (GPR37L1)
G protein-coupled receptor 37 (GPR37)
Prosaposin (PSAP)
Sulfated glycoprotein-1 (SGP-1)
β-endorphin
GM1 gangliosides
Macitentan
Neuroprotectin D1 (NPD1)
ARU
Forskolin
Osteocalcin (OCN)
Pertussis toxin (PTX)
Influence on Anti-apoptotic Pathways (e.g., Bcl-2 expression)
Prosaptide TX14(A) and related prosaposin peptides exert protective effects by modulating cellular pathways involved in apoptosis, thereby promoting cell survival patsnap.comnih.govresearchgate.net. Studies have demonstrated that prosaposin treatment can lead to an upregulation of the anti-apoptotic factor Bcl-2, a downregulation of the pro-apoptotic factor BAX, and an inhibition of the cleavage of caspase-3 patsnap.comnih.govresearchgate.net. These molecular changes suggest that prosaptides act on signaling pathways that actively suppress programmed cell death nih.govresearchgate.net.
For instance, in models of neurodegeneration, such as those related to Parkinson's disease, prosaposin administration has been associated with increased Bcl-2 levels within neurons, contributing to their protection against neurotoxin-induced cell death nih.govresearchgate.net. Similarly, an 18-amino acid prosaptide peptide (PS-pep) was found to activate an anti-apoptotic pathway, leading to an increase in Bcl-2 expression and a reduction in cell death in the context of ischemia-induced hearing loss patsnap.com. By shifting the balance between pro- and anti-apoptotic proteins, Prosaptide TX14(A) helps maintain cellular integrity and viability, particularly under conditions of cellular stress or injury patsnap.comnih.govresearchgate.net.
Table 2: Influence of Prosaptide TX14(A) / Prosaposin on Apoptotic Factors
| Apoptotic Factor | Effect of Prosaptide TX14(A) / Prosaposin | Associated Pathway/Outcome | Evidence Source(s) |
| Bcl-2 | Upregulated | Anti-apoptotic | patsnap.comnih.govresearchgate.net |
| BAX | Downregulated | Pro-apoptotic | nih.govresearchgate.net |
| Caspase-3 | Cleavage inhibited | Anti-apoptotic | nih.govresearchgate.net |
Preclinical Biological Activities and Therapeutic Potential in Experimental Models
Neuroprotective and Glioprotective Efficacy
Prosaptide (B10822537) TX14(A) exhibits a range of protective effects on both neurons and glial cells, which are critical for the maintenance and function of the nervous system. These effects are mediated, at least in part, through the activation of G protein-coupled receptors GPR37 and GPR37L1. criver.comnih.gov
Protection Against Oxidative Stress in Astrocytes
Astrocytes are crucial for neuronal support and protection, and Prosaptide TX14(A) has been shown to enhance their resilience against oxidative stress. nih.govnih.gov In experimental models, pretreatment with Prosaptide TX14(A) significantly protected primary cortical astrocytes from cell death induced by hydrogen peroxide. criver.com The protective action is linked to its function as an agonist for the GPR37 and GPR37L1 receptors expressed by astrocytes. nih.govnih.gov
Studies have demonstrated that in astrocyte cultures subjected to various stressors, including hydrogen peroxide, rotenone, and staurosporine, Prosaptide TX14(A) strongly reduced the resulting cytotoxicity, as measured by lactate (B86563) dehydrogenase (LDH) release. nih.gov This protective effect was shown to be dependent on GPR37L1/GPR37 signaling, as the knockdown of these receptors prevented the rescue effect. nih.gov Furthermore, the peptide was found to restore the wound-healing capacity of astrocytes that had been impaired by these stressors. nih.gov
Table 1: Effect of Prosaptide TX14(A) on Astrocyte Viability Under Oxidative Stress
| Experimental Model | Stressor | Key Finding | Reference |
|---|---|---|---|
| Primary Cortical Astrocytes | Hydrogen Peroxide (H₂O₂) | Significantly protected against H₂O₂-induced cell death (measured by LDH release). | criver.com |
| Primary Astrocytes | Hydrogen Peroxide (H₂O₂), Rotenone, Staurosporine | Strongly reduced cytotoxicity and rescued the cells' wound closure capacity. | nih.gov |
| Primary Astrocytes with GPR37L1/GPR37 knockdown | Hydrogen Peroxide (H₂O₂), Rotenone, Staurosporine | The protective effect of TX14(A) against cytotoxicity was prevented. | nih.gov |
Promotion of Neuronal Survival and Growth in vitro
Prosaptide TX14(A) has been identified as a factor that promotes the health and structural integrity of neurons in culture. It retains the neurotrophic properties of its parent protein, prosaposin, and has been shown to induce neuritogenesis (neurite growth) in both transformed and adult primary sensory neurons, which serves as an in vitro model for neuronal regeneration after injury. evotec.com In various studies, the peptide has been observed to prevent neuronal death and induce neuronal regeneration in vitro. nih.gov These neuroprotective effects, including enhanced cell survival and neurite outgrowth, are associated with the activation of GPR37. cellmolbiol.org
Prolongation of Cell Survival in Schwann Cells and Oligodendrocytes
The protective effects of Prosaptide TX14(A) extend to the primary myelinating cells of the peripheral and central nervous systems: Schwann cells and oligodendrocytes. In vitro studies have shown that Prosaptide TX14(A) prolongs the survival of both of these cell types. nih.govresearchgate.net
At low nanomolar concentrations, prosaptides, including TX14(A), were found to prevent cell death in cultured transformed Schwann cells (iSC) and CG4 oligodendrocytes. researchgate.net This survival-promoting activity is achieved without inducing cell proliferation. researchgate.net The mechanism underlying this effect involves the activation of signal transduction pathways, as evidenced by the enhanced phosphorylation of mitogen-activated protein kinase (MAPK) isoforms p42 and p44 within minutes of treatment. researchgate.net
Table 2: Effect of Prosaptide TX14(A) on Glial Cell Survival
| Cell Type | Experimental Condition | Observed Effect | Reference |
|---|---|---|---|
| Transformed Schwann Cells (iSC) | Serum-free culture | Prevention of cell death at nanomolar concentrations. | researchgate.net |
| CG4 Oligodendrocytes | Serum-free culture | Prevention of cell death at nanomolar concentrations. | researchgate.net |
Mitigation of Cellular Stress Responses
Prosaptide TX14(A) demonstrates a broader capacity to mitigate cellular stress responses across different neural cell types. This is highlighted by its ability to protect astrocytes from chemically induced oxidative stress from agents like hydrogen peroxide, rotenone, and staurosporine. nih.gov In these models, the peptide not only reduces cell death but also restores cellular functions like motility. nih.gov
Similarly, in Schwann cells and oligodendrocytes cultured under stressful, serum-deprived conditions that would typically lead to apoptosis, Prosaptide TX14(A) promotes survival. researchgate.net Prosaposin, the precursor protein, is known to be upregulated following the induction of cellular senescence, and its derived peptide TX14(A) has been shown to counteract the effects of cellular stress in vivo, such as attenuating muscle denervation atrophy following nerve injury. mdpi.com These findings collectively indicate that Prosaptide TX14(A) activates endogenous pathways that help cells cope with and survive stressful conditions.
Glio- and Neuro-protection in Astrocyte-Neuron Co-culture Systems
The interplay between astrocytes and neurons is critical for brain homeostasis, and co-culture systems provide a valuable model to study these interactions. nih.gov Research shows that the protective effects of Prosaptide TX14(A) are particularly potent within this context. The signaling pathway involving Saposin C, Prosaptide TX14(A), and the GPR37L1/GPR37 receptors on astrocytes is directly implicated in the neuroprotective effect that these glial cells exert on neurons subjected to oxidative stress. nih.govnih.gov
In experiments where neurons were damaged by stressors, co-culturing them with astrocytes significantly reduced neuronal death, as measured by a decrease in LDH release of approximately 35-45%. anabios.com This neuroprotection is enabled by GPR37L1/GPR37 signaling within the astrocytes. anabios.com While Prosaptide TX14(A) can offer slight but significant direct protection to neurons when applied alone, its efficacy is greatly enhanced by the presence of astrocytes, underscoring the importance of glia-mediated protective mechanisms. nih.govanabios.com
Myelin Formation and Maintenance
Prosaptide TX14(A) acts as a trophic factor for myelin formation and maintenance, a critical process for proper nerve conduction. cellectricon.com This function is tied to its ability to stimulate the synthesis of sulfatide, a crucial lipid component of the myelin sheath. researchgate.net
In cultures of both primary Schwann cells and CG4 oligodendrocytes, Prosaptide TX14(A) and its parent protein were found to increase the concentration of sulfatides. researchgate.net The effect was particularly pronounced in oligodendrocytes, where the 14-mer peptide caused a nearly three-fold greater increase in sulfatide levels compared to primary Schwann cells. researchgate.net This activity suggests that Prosaptide TX14(A) binds to a receptor that initiates a signaling cascade to promote the synthesis of key myelin lipids, thereby supporting the development and repair of myelinated nerves. researchgate.net
Table 3: Effect of Prosaptide TX14(A) on Myelin Lipid Synthesis
| Cell Type | Parameter Measured | Result | Reference |
|---|---|---|---|
| Primary Schwann Cells | Sulfatide Concentration | Increased | researchgate.net |
| CG4 Oligodendrocytes | Sulfatide Concentration | Increased (~3-fold greater than in Schwann cells) | researchgate.net |
Modulation of Neuropathic Pain in Animal Models
Beyond its role in myelination, Prosaptide TX14(A) has demonstrated significant potential in modulating neuropathic pain in various animal models. nih.govnih.gov Neuropathic pain is a chronic condition resulting from damage or disease affecting the somatosensory system. arizona.edu Research indicates that Prosaptide TX14(A) exhibits anti-allodynic properties, suggesting it can alleviate pain caused by stimuli that are not normally painful. iscabiochemicals.comresearchgate.net This therapeutic potential has been observed across a range of peripheral neuropathies induced by metabolic, physical, or chemical insults. researchgate.net
Studies have consistently shown that systemic administration of Prosaptide TX14(A) can rapidly and effectively attenuate tactile allodynia in different rat models of peripheral pain. researchgate.net This broad efficacy suggests a mechanism of action that may target common pathways in the development or maintenance of neuropathic pain. researchgate.net
Diabetic neuropathy is a common complication of diabetes, often leading to debilitating pain. researchgate.netresearchgate.net In experimental models using streptozotocin-induced diabetic rats, Prosaptide TX14(A) has proven effective. nih.govoup.com It has been shown to correct thermal hypoalgesia and formalin-evoked hyperalgesia in these animals. nih.govnih.gov The peptide not only prevents nerve conduction slowing and axonal atrophy but also reverses established nerve conduction deficits. researchgate.netresearchgate.netoup.com The therapeutic utility of Prosaptide TX14(A) has also been investigated in feline diabetic neuropathy, a condition that shares many characteristics with human diabetic neuropathy. vin.comvin.com
| Animal Model | Key Findings | Observed Effects |
|---|---|---|
| Streptozotocin-Diabetic Rats | TX14(A) reverses established nerve disorders and prevents deficits. researchgate.netresearchgate.net | Correction of thermal hypoalgesia, attenuation of formalin-evoked hyperalgesia, reversal of motor and sensory nerve conduction deficits. researchgate.netnih.gov |
| Galactose-Fed Rats | TX14(A) prevents nerve conduction disorders in this insulin-replete model. researchgate.netresearchgate.net | Attenuation of motor and sensory nerve conduction deficits, amelioration of axonal dwindling. researchgate.netresearchgate.net |
Physical nerve injury models are crucial for studying neuropathic pain mechanisms. arizona.edu The sciatic nerve partial ligation model induces chronic neuropathic pain characterized by mechanical and thermal hypersensitivity. arizona.edu In rat models involving sciatic nerve hemiligation, a single systemic dose of Prosaptide TX14(A) was found to rapidly alleviate tactile allodynia. researchgate.net This demonstrates the peptide's efficacy in a pain state initiated by direct physical trauma to a peripheral nerve. researchgate.net Furthermore, in sciatic nerve crush injury models, Prosaptide TX14(A) not only shortened recovery time but also enhanced the nerve regeneration distance and the axonal diameter of regenerated axons. nih.gov
| Animal Model | Key Findings | Observed Effects |
|---|---|---|
| Sciatic Nerve Hemiligation (Rat) | A single dose of TX14(A) was effective against allodynia. researchgate.net | Rapid alleviation of tactile allodynia. researchgate.net |
| Sciatic Nerve Crush (Rat) | TX14(A) promoted physical recovery and nerve regeneration. nih.gov | Shortened recovery time, enhanced nerve regeneration distance, increased axonal diameter. nih.gov |
The formalin test is a widely used model of chemical-induced nociceptive pain, which has two distinct phases. meliordiscovery.comcriver.com The second phase is associated with central sensitization, a key mechanism in chronic pain. sygnaturediscovery.com In diabetic rats, Prosaptide TX14(A) administration corrected formalin-evoked hyperalgesia. nih.govnih.gov Additionally, in a model where formalin is injected directly into the paw, TX14(A) has been shown to alleviate the resulting allodynia. researchgate.net Pre-treatment with the peptide also prevented the onset of allodynia in this model, indicating a potential preventative role against the development of pain states. researchgate.net
| Animal Model | Key Findings | Observed Effects |
|---|---|---|
| Formalin Injection (Diabetic Rat) | TX14(A) was effective in a model of diabetes-complicated pain. nih.govnih.gov | Correction of formalin-evoked hyperalgesia. nih.govnih.gov |
| Paw Formalin Injection (Rat) | TX14(A) showed both treatment and preventative effects. researchgate.net | Alleviation of tactile allodynia; prevention of allodynia onset with pre-treatment. researchgate.net |
Attenuation of Allodynia in Peripheral Pain Models
HIV Envelope Glycoprotein (B1211001) gp120-Induced Tactile Allodynia
Prosaptide TX14(A) has demonstrated significant anti-allodynic properties in experimental models of neuropathic pain induced by the HIV-1 envelope glycoprotein gp120. nih.govemory.edu Systemic administration of Prosaptide TX14(A) dose-dependently prevents the onset of tactile allodynia when given before the injection of gp120 into the rat paw. nih.govpainphysicianjournal.com Furthermore, the peptide is also effective in alleviating established tactile allodynia in this model, producing a transient relief of symptoms. nih.govpainphysicianjournal.com
The anti-allodynic effects appear to be centrally mediated. nih.gov When Prosaptide TX14(A) was injected directly into the paw (intraplantar), it did not prevent tactile allodynia. nih.govpainphysicianjournal.com However, direct administration into the spinal canal (intrathecal) was effective in both preventing and alleviating the gp120-induced pain hypersensitivity. nih.govnih.gov These findings suggest that the therapeutic action of the peptide in this context is not due to a local effect at the site of gp120 injection but rather an action within the central nervous system. nih.gov
Central Mechanisms of Anti-allodynic Action
The efficacy of intrathecal, but not local, administration of Prosaptide TX14(A) in the gp120 model strongly indicates a central mechanism of action for its anti-allodynic properties. nih.gov Research points to the compound's ability to influence how pain signals are processed within the central nervous system, particularly at the spinal level. nih.govnih.gov
The mechanism by which Prosaptide TX14(A) exerts its anti-allodynic effect involves the modulation of spinal nociceptive processing. nih.govnih.gov The successful prevention and reversal of allodynia with intrathecal delivery supports the hypothesis that the peptide acts on spinal cord pathways that process pain-related information. nih.govnih.gov Studies have shown that in the gp120 model, nerve and spinal cord levels of the pro-inflammatory cytokine TNF-alpha remained unchanged in rats displaying allodynia, suggesting that the anti-allodynic action of Prosaptide TX14(A) may not be directly tied to altering levels of this specific cytokine. nih.gov The primary evidence underscores a direct influence on the central processing of sensory signals. nih.govnih.gov
Table 1: Effect of Prosaptide TX14(A) Administration Route on gp120-Induced Tactile Allodynia
| Administration Route | Prevention of Allodynia | Alleviation of Established Allodynia | Implied Site of Action |
|---|---|---|---|
| Systemic | Effective (Dose-dependent) nih.govpainphysicianjournal.com | Effective (Transient) nih.govpainphysicianjournal.com | Central Nervous System |
| Intrathecal | Effective nih.govnih.gov | Effective nih.govnih.gov | Spinal Cord |
| Intraplantar (Local) | Ineffective nih.govpainphysicianjournal.com | Not Reported | Not Peripheral |
Impact on Peripheral Nerve Function in Diabetic Models
Prosaptide TX14(A) has been investigated for its therapeutic potential in treating nerve disorders associated with experimental diabetes, demonstrating efficacy in both preventing and reversing nerve dysfunction. researchgate.netresearchgate.net
In an insulin-deficient model of diabetes (streptozotocin-induced), Prosaptide TX14(A) has been shown to reverse established deficits in both motor nerve conduction velocity (MNCV) and sensory nerve conduction velocity (SNCV). researchgate.netresearchgate.net When treatment was initiated after nerve conduction disorders were already present, the peptide successfully improved nerve function. researchgate.netresearchgate.net Notably, the beneficial impact of the treatment was still evident even three weeks after the therapy was withdrawn. researchgate.net
The neuroprotective effects of Prosaptide TX14(A) extend to insulin-replete models of diabetes, such as galactose-fed rats, which experience increased polyol pathway flux. researchgate.netresearchgate.net In this model, the peptide was effective in preventing the development of motor and sensory nerve conduction deficits. researchgate.netresearchgate.net While it attenuated nerve dysfunction in the galactose-fed animals, it had no effect on the nerve conduction of healthy control animals. researchgate.netresearchgate.net This highlights its specific utility in the context of metabolic nerve injury. vin.com
Beyond functional improvements, Prosaptide TX14(A) also addresses structural nerve damage in diabetic models. researchgate.netresearchgate.net In galactose-fed rats, the attenuation of nerve conduction deficits was associated with the amelioration of axonal dwindling in the sciatic nerve. researchgate.netresearchgate.net This indicates that the peptide can mitigate the reduction in axon size, a key pathological feature of diabetic neuropathy. researchgate.netresearchgate.net The preservation of axonal caliber is a critical component of its neuroprotective action. researcher.life
Table 2: Effects of Prosaptide TX14(A) in Experimental Diabetic Neuropathy Models
| Diabetic Model | Type | Key Effect of TX14(A) | Associated Structural Finding |
|---|---|---|---|
| Streptozotocin-induced | Insulin-Deficient researchgate.net | Reverses established motor and sensory nerve conduction deficits. researchgate.net | Preservation of axonal caliber. researcher.life |
| Galactose-fed | Insulin-Replete researchgate.net | Prevents motor and sensory nerve conduction deficits. researchgate.net | Amelioration of axonal dwindling. researchgate.netresearchgate.net |
Attenuation of Muscle Denervation Atrophy
Prosaptide TX14(A) has demonstrated efficacy in mitigating muscle atrophy resulting from nerve damage in preclinical studies. In experimental models involving sciatic nerve crush in rats, treatment with Prosaptide TX14(A) was found to attenuate muscle denervation atrophy. This protective effect was observed in both normal and diabetic rats, indicating a potential therapeutic application for conditions involving nerve injury and subsequent muscle wasting. parkinsonsnewstoday.com The underlying mechanism is believed to be linked to the neurotrophic properties of the peptide, which supports nerve regeneration and, consequently, the maintenance of muscle mass. parkinsonsnewstoday.com
The study in rats with sciatic nerve crush provides direct evidence of the compound's ability to preserve muscle tissue that would otherwise degrade due to loss of nerve supply. Denervation leads to a cascade of catabolic events in muscle tissue, and the action of Prosaptide TX14(A) appears to counteract these degenerative processes. parkinsonsnewstoday.comresearchgate.net
Table 1: Effects of Prosaptide TX14(A) on Muscle Denervation Atrophy in a Rat Model
| Experimental Model | Treatment Group | Observed Effect on Muscle Atrophy | Reference |
|---|---|---|---|
| Sciatic Nerve Crush in Rats (Control and Diabetic) | Prosaptide TX14(A) | Attenuation of muscle denervation atrophy | parkinsonsnewstoday.com |
Exploratory Preclinical Applications in Neurodegenerative Models
Protection of Dopaminergic Neurons in Parkinson's Disease Models
While direct studies on Prosaptide TX14(A) in Parkinson's disease models are limited, research on its parent molecule, prosaposin (PSAP), and analogous peptides provides a strong rationale for its potential neuroprotective role. Parkinson's disease is characterized by the progressive loss of dopaminergic neurons in the substantia nigra. nih.govbohrium.comnih.gov Studies have shown that levels of PSAP are altered in the brains of Parkinson's disease patients, and mice lacking PSAP exhibit increased susceptibility to the loss of these specific neurons. parkinsonsnewstoday.com
Crucially, a prosaposin-derived 18-mer peptide, designated PS18, which is analogous to Prosaptide TX14(A), has been shown to reduce dopaminergic neuronal loss in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. nih.gov This study found that PS18 antagonized 6-OHDA-mediated neuronal loss and cell death in primary dopaminergic neuronal cultures. nih.gov In the animal model, PS18 also counteracted the upregulation of cellular stress markers in the substantia nigra following the neurotoxin-induced lesion. nih.gov These findings suggest that the neuroprotective mechanisms may involve the mitigation of endoplasmic reticulum stress. nih.gov Given that Prosaptide TX14(A) shares a similar origin and neurotrophic properties, it is hypothesized to offer similar protection to dopaminergic neurons.
Table 2: Neuroprotective Effects of a Prosaposin-Derived Peptide in a Parkinson's Disease Model
| Compound | Experimental Model | Key Findings | Reference |
|---|---|---|---|
| Prosaposin-derived 18-mer peptide (PS18) | 6-hydroxydopamine (6-OHDA) rat model | Reduced dopaminergic neuronal loss; Antagonized cellular stress markers | nih.gov |
| Prosaposin (PSAP) | Mouse model of Parkinson's Disease | Replenishment of PSAP showed beneficial effects in halting disease progression | parkinsonsnewstoday.com |
Potential in Spinal Cord Injury Research (based on neurotrophic properties)
The neurotrophic properties of prosaposin and its derivatives, including Prosaptide TX14(A), suggest a potential therapeutic application in the context of spinal cord injury (SCI). nih.gov While direct experimental evidence for Prosaptide TX14(A) in SCI models is not yet established, studies on analogous peptides are encouraging. For instance, the prosaposin-derived 18-mer peptide (PS18) has been investigated in a chicken model of spina bifida aperta, a severe form of neural tube defect which represents a type of spinal cord injury. nih.gov
In this model, intra-amniotic administration of PS18 promoted the regeneration and restoration of the damaged neural tube and reduced apoptosis in the developing spinal cord. nih.gov The treated subjects exhibited improved motor and sensorimotor functions post-natally. nih.gov These results highlight the potential of prosaposin-derived peptides to protect the spinal cord from secondary damage and promote functional recovery. nih.gov The known functions of Prosaptide TX14(A) in promoting nerve regeneration and cell survival provide a strong basis for its future investigation in preclinical models of traumatic spinal cord injury. parkinsonsnewstoday.comnih.gov
Protection Against Ischemia-Induced Damage (e.g., Cochlear Ischemia)
Prosaptide TX14(A) and related peptides have demonstrated protective effects against cellular damage caused by ischemia, a condition of restricted blood flow. A notable example is in the context of cochlear ischemia, which can lead to hearing loss. nih.gov A study utilizing a prosaposin-derived 18-mer peptide (referred to as PS-pep) in a Mongolian gerbil model of transient cochlear ischemia showed significant protective effects. nih.gov
Administration of the peptide alleviated the increase in auditory brainstem response thresholds, indicating a preservation of hearing function. nih.gov Histological analysis revealed that the peptide significantly reduced the loss of inner hair cells, which are particularly vulnerable to ischemic damage. nih.gov The protective mechanism was linked to the activation of an anti-apoptotic pathway, as evidenced by an increase in the anti-apoptotic factor Bcl-2 in the inner hair cells of treated animals. nih.gov This suggests that Prosaptide TX14(A), by virtue of being a prosaposin-derived neurotrophic peptide, could have therapeutic potential in mitigating ischemic damage in the cochlea and potentially other tissues susceptible to ischemic injury.
Table 3: Protective Effects of a Prosaposin-Derived Peptide Against Cochlear Ischemia
| Compound | Experimental Model | Primary Outcome | Mechanism of Action | Reference |
|---|---|---|---|---|
| Prosaposin-derived 18-mer peptide (PS-pep) | Mongolian Gerbil (Transient Cochlear Ischemia) | Alleviation of hearing loss and reduction of inner hair cell loss | Activation of anti-apoptotic pathway (increased Bcl-2) | nih.gov |
Research Methodologies and Experimental Models Employed
In Vitro Cell Culture Systems
In vitro cell culture systems are fundamental to investigating the direct effects of Prosaptide (B10822537) TX14(A) on specific cell types, allowing for controlled experimental conditions and detailed analysis of cellular responses.
Primary cell cultures, derived directly from animal tissues, provide a model that closely mimics the physiological state of cells in vivo.
Schwann Cells: Primary Schwann cells are crucial for studying peripheral nerve regeneration and myelination. mdpi.com Research has utilized these cells to demonstrate that Prosaptide TX14(A) can stimulate key signaling pathways. For instance, studies have shown that Prosaptide TX14(A) increases the phosphorylation of both ERK1 and ERK2 in Schwann cells, indicating its role in activating the MAPK pathway which is essential for processes like sulfatide synthesis. medchemexpress.com
Mouse Astrocytes: Primary cultures of astrocytes, the most abundant glial cells in the central nervous system, are used to explore the neuroprotective and glioprotective effects of compounds. nih.govmdpi.com Experiments using primary astrocytes from the cerebral cortices of rat pups have been instrumental. nih.gov In these models, Prosaptide TX14(A) has been shown to rescue the wound-closure capacity of astrocytes stressed by agents like hydrogen peroxide (H₂O₂), rotenone, or staurosporine. nih.gov This protective effect was demonstrated to be dependent on the presence of its receptors, GPR37L1 and GPR37. nih.gov
Immortalized cell lines offer the advantage of high proliferative capacity and homogeneity, making them suitable for a wide range of molecular and biochemical analyses. nih.govfrontiersin.org
HEK293T Cells: Human Embryonic Kidney 293T (HEK293T) cells are widely used in receptor studies due to their high transfectability. These cells have been engineered to express GPR37 and GPR37L1 to study their interaction with Prosaptide TX14(A). Such systems have been pivotal in confirming that Prosaptide TX14(A) binds to these receptors and triggers their endocytosis.
iSC Schwann cells: Immortalized Schwann cell lines (iSCs) are valuable tools for investigating the pathogenesis of peripheral neuropathies and for screening therapeutic agents. nih.govaccegen.com These cell lines retain key biological features of primary Schwann cells and are used to study cellular responses to various stimuli, including the signaling initiated by Prosaptide TX14(A).
N2a Cells: Neuroblastoma 2a (N2a) cells are a mouse neuroblastoma cell line often used as a neuronal model. While direct studies specifically mentioning Prosaptide TX14(A) and N2a cells are less common in the provided context, these cells are a standard model for assessing neuroprotection and neuronal signaling pathways that are relevant to the compound's function.
To understand the complex interplay between different cell types in the nervous system, co-culture models are employed. These systems allow for the investigation of how Prosaptide TX14(A) might mediate communication and mutual support between cells. For example, co-cultures of astrocytes and neurons have been used to demonstrate the protective effects of astrocytes on neurons under stress. nih.gov In these models, it was shown that Prosaptide TX14(A) could enhance the protective capacity of astrocytes, which in turn reduced neuronal damage. nih.gov Triple cell culture systems involving Schwann cells, astrocytes, and neurons can also replicate the interactions that occur at the interface of the central and peripheral nervous systems, providing a platform to study axon growth and guidance influenced by factors like Prosaptide TX14(A). springernature.com
Molecular and Biochemical Techniques
A range of molecular and biochemical techniques are essential for dissecting the specific mechanisms through which Prosaptide TX14(A) exerts its effects.
These assays are critical for characterizing the interaction of Prosaptide TX14(A) with its receptors. By measuring the concentration-dependent response of cells, the potency of an agonist can be quantified by its half-maximal effective concentration (EC50). For Prosaptide TX14(A), such assays have determined its high potency as an agonist for both GPR37L1 and GPR37, with EC50 values of 5 nM and 7 nM, respectively. medchemexpress.com These functional assays often measure downstream signaling events, such as calcium mobilization or reporter gene activation, to quantify receptor activation.
Table 1: Functional Activity of Prosaptide TX14(A)
Signal transduction analysis investigates the cascade of molecular events that occur within a cell after receptor activation.
Western Blotting for ERK Phosphorylation: A key technique in this analysis is Western blotting, which is used to detect specific proteins in a sample. frontiersin.orgnih.gov The phosphorylation of Extracellular signal-Regulated Kinases (ERK1 and ERK2) is a common downstream event following the activation of G protein-coupled receptors like GPR37 and GPR37L1. nih.gov Studies have consistently used Western blotting to show that treatment of Schwann cells with Prosaptide TX14(A) leads to a significant increase in the levels of phosphorylated ERK1 and ERK2. medchemexpress.com This demonstrates the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. medchemexpress.comscbt.com This technique involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the phosphorylated form of the protein of interest, in this case, phospho-ERK. nih.gov The total amount of the protein is also measured as a loading control to ensure accurate quantification of the change in phosphorylation. plos.org
Table 2: Compounds Mentioned in the Article
In Vivo Animal Models
Prosaptide TX14(A) has been extensively evaluated in rodent models that mimic the symptoms of human neuropathic pain, particularly diabetic neuropathy. researchgate.netnih.gov These models are crucial for assessing the therapeutic potential of compounds to prevent or reverse nerve damage and associated functional deficits.
Streptozotocin (B1681764) (STZ)-Induced Neuropathy: This is a widely used model for inducing type 1 diabetes in rodents. A single injection of streptozotocin destroys the insulin-producing beta cells in the pancreas, leading to hyperglycemia and the subsequent development of diabetic complications, including peripheral neuropathy. researchgate.netnih.gov In STZ-diabetic rats, Prosaptide TX14(A) has demonstrated significant efficacy. Studies have shown it can both prevent the onset of nerve dysfunction and reverse established neuropathic deficits. researchgate.netnih.gov Key findings include the correction of slowed motor and sensory nerve conduction velocities, which are hallmark signs of diabetic neuropathy. researchgate.netnih.gov
Galactose-Fed Neuropathy: This model represents an insulin-replete state where neuropathy is induced by feeding rats a high-galactose diet. This leads to an overactivation of the polyol pathway, a metabolic route implicated in the pathogenesis of diabetic neuropathy. In this model, Prosaptide TX14(A) was shown to prevent the development of nerve conduction deficits and ameliorate structural changes in the sciatic nerve, such as axonal dwindling. researchgate.netnih.gov This demonstrates the peptide's efficacy in a model of neuropathy driven by metabolic injury independent of insulin (B600854) deficiency. researchgate.netnih.gov
Formalin-Induced Pain: The formalin test is an acute model of inflammatory pain that involves injecting a dilute formalin solution into the rodent's paw. This induces a biphasic pain response: an initial, acute phase from direct nerve stimulation, and a later, tonic phase involving central sensitization and inflammation, which has relevance to neuropathic pain mechanisms. In diabetic rats, which exhibit heightened pain responses (hyperalgesia), treatment with Prosaptide TX14(A) was found to correct this formalin-evoked hyperalgesia, indicating an analgesic effect on inflammatory and sensitized pain states.
Table 1: Summary of Prosaptide TX14(A) Efficacy in Rodent Models of Chemically-Induced Neuropathy
Rodent Models of Neuropathic Pain
Injury-Induced Neuropathy (e.g., Sciatic Nerve Ligation)
Sciatic nerve ligation models are standard preclinical tools for inducing neuropathic pain that mimics chronic pain conditions in humans resulting from nerve lesions. frontiersin.orgtranspharmation.com These models involve the tight ligation of a portion of the sciatic nerve, leading to a combination of injured and intact axons. transpharmation.com This procedure reliably produces pain-related behaviors such as mechanical and thermal hypersensitivity. arizona.edu In studies utilizing a partial sciatic nerve ligation (pSNL) model, where approximately one-third to one-half of the nerve's diameter is tied off, the focus is often on the development of chronic pain and the evaluation of potential analgesic therapies. arizona.edunih.gov While direct studies on the effect of Prosaptide TX14(A) on pain behaviors in this specific model are not detailed in the provided search results, related research shows its impact on the consequences of nerve injury. For instance, in a sciatic nerve ligation paradigm that does not permit reinnervation, Prosaptide TX14(A) was shown to attenuate atrophy of the extensor digitorum longus (EDL) muscle, suggesting a potential direct effect on muscle response to nerve injury, independent of nerve regeneration.
Viral Glycoprotein-Induced Neuropathy (e.g., gp120)
Peripheral neuropathy is a common complication associated with HIV infection, and the viral envelope glycoprotein (B1211001) gp120 is implicated in its pathogenesis. To investigate this, animal models where gp120 is injected, often into the intraplantar surface of the paw, are utilized to induce neuropathic pain symptoms. nih.gov Research has demonstrated that Prosaptide TX14(A) can effectively counteract the tactile allodynia—a state of pain in response to a normally non-painful stimulus—induced by gp120 in rats. nih.gov
Systemic administration of Prosaptide TX14(A) was found to dose-dependently prevent the onset of tactile allodynia following gp120 injection and could also transiently alleviate established allodynia. nih.gov Furthermore, intrathecal administration of the compound also prevented and alleviated gp120-induced tactile allodynia, suggesting a mechanism of action that may involve the modulation of nociceptive processing at the spinal level. nih.gov Interestingly, the anti-allodynic effects of Prosaptide TX14(A) in this model were observed without changes in the protein levels of tumor necrosis factor-alpha (TNF-α) in the nerve and spinal cord. nih.gov
Models of Nerve Degeneration and Injury
To study the processes of nerve degeneration and regeneration, researchers frequently employ models of physical nerve injury, such as sciatic nerve crush or transection. frontiersin.orgnih.gov The sciatic nerve crush injury model, in particular, is well-suited for investigating the biology of peripheral nerve regeneration and for evaluating therapies aimed at enhancing this process. frontiersin.org This model induces axonal damage while leaving the connective tissue of the nerve, including the epineurium, largely intact, which allows for the study of axonal regrowth and functional recovery. frontiersin.org
Studies utilizing the sciatic nerve crush model have shown that Prosaptide TX14(A) can improve aspects of nerve regeneration. nih.gov In control, non-diabetic rats, the compound was observed to shorten the recovery time of toe spread after a nerve crush. nih.gov In a model of diabetic neuropathy, where nerve regeneration is known to be impaired, Prosaptide TX14(A) treatment prevented diabetes-associated abnormalities in nerve regeneration distance and the mean axonal diameter of the regenerated axons. nih.gov These findings suggest that Prosaptide TX14(A) can positively influence the structural recovery of nerves following injury.
Ischemia Models (e.g., Cochlear Ischemia in Gerbils)
Ischemia, or the restriction of blood supply to tissues, can cause significant damage to the nervous system. The Mongolian gerbil is a recognized animal model for studying cerebral and cochlear ischemia due to its unique cerebrovascular anatomy, specifically the absence of a complete Circle of Willis. slarc.org.cn This anatomical feature makes them particularly susceptible to cochlear ischemia, which can be induced by procedures such as the occlusion of the labyrinthine artery. nih.govnih.gov Such models are valuable for investigating the pathophysiology of ischemia-reperfusion injury in the auditory system. nih.gov
Functional and Histological Assessments in vivo
The efficacy of Prosaptide TX14(A) in various preclinical models is quantified through a range of functional and histological assessments. These evaluations provide objective measures of nerve function and pain-related behaviors.
Nerve Conduction Velocity Measurements
Nerve conduction velocity (NCV) is a key electrophysiological measure of nerve function, reflecting the speed at which an electrical impulse travels along a nerve. nih.gov Reductions in NCV are a hallmark of peripheral neuropathies, including diabetic neuropathy. nih.gov In animal models of streptozotocin-induced diabetes, a model for type 1 diabetes, Prosaptide TX14(A) has demonstrated the ability to both prevent and reverse deficits in motor and sensory nerve conduction velocities. The therapeutic effects of the compound on NCV were sustained even after the cessation of treatment.
| Experimental Model | Parameter Measured | Effect of Prosaptide TX14(A) |
|---|---|---|
| Streptozotocin-Induced Diabetic Neuropathy | Motor Nerve Conduction Velocity (MNCV) | Reversed established deficits |
| Streptozotocin-Induced Diabetic Neuropathy | Sensory Nerve Conduction Velocity (SNCV) | Reversed established deficits |
| Galactose-Fed Neuropathy | Motor Nerve Conduction Velocity (MNCV) | Attenuated deficits |
| Galactose-Fed Neuropathy | Sensory Nerve Conduction Velocity (SNCV) | Attenuated deficits |
Behavioral Pain Assessments (e.g., allodynia, hyperalgesia)
Behavioral assessments are fundamental to understanding the impact of a therapeutic agent on pain perception. frontiersin.org Allodynia, pain from a stimulus that does not normally provoke pain, and hyperalgesia, an increased pain response to a noxious stimulus, are common symptoms of neuropathic pain. researchgate.net The efficacy of Prosaptide TX14(A) in mitigating these pain states has been evaluated in multiple models.
In a model of hyperalgesia induced by the intraneural injection of the pro-inflammatory cytokine TNF-α, preemptive administration of Prosaptide TX14(A) was shown to prevent the development of hyperalgesia. nih.gov This effect was associated with a reduction in the upregulation of the TNF receptor 1 (TNFR1) at the nerve injection site. nih.gov In the gp120-induced neuropathy model, as previously mentioned, Prosaptide TX14(A) demonstrated significant anti-allodynic properties. nih.gov Furthermore, in diabetic rats, the compound corrected thermal hypoalgesia and formalin-evoked hyperalgesia. nih.gov
| Experimental Model | Pain Behavior Assessed | Effect of Prosaptide TX14(A) |
|---|---|---|
| TNF-α Intraneural Injection | Hyperalgesia | Prevented development |
| gp120-Induced Neuropathy | Tactile Allodynia | Prevented and alleviated |
| Diabetic Neuropathy | Thermal Hypoalgesia | Corrected |
| Diabetic Neuropathy | Formalin-Evoked Hyperalgesia | Corrected |
Morphological Analysis (e.g., Axonal Histology, Hair Cell Counts)
Morphological analysis in preclinical studies has been crucial in elucidating the therapeutic potential of Prosaptide TX14(A) at a cellular level. These investigations have primarily centered on its effects on nerve structure, particularly axonal integrity in models of peripheral neuropathy, and have begun to explore its potential impact on sensory cells of the inner ear.
Axonal Histology
Research into the effects of Prosaptide TX14(A) on axonal morphology has provided significant insights, particularly in the context of diabetic neuropathy. Studies utilizing rat models of streptozotocin-induced diabetes have demonstrated a notable neuroprotective and regenerative capacity of this compound.
In diabetic rats, the administration of Prosaptide TX14(A) has been shown to prevent diabetes-associated abnormalities in both the distance of nerve regeneration and the mean axonal diameter of regenerated axons. nih.gov This suggests that Prosaptide TX14(A) can mitigate the detrimental effects of hyperglycemia on the structural aspects of peripheral nerve repair.
Furthermore, detailed histological examinations have revealed that treatment with Prosaptide TX14(A) leads to an amelioration of axonal dwindling in the sciatic nerve of galactose-fed rats, another experimental model of diabetic neuropathy. researchgate.net This indicates that the compound not only supports the growth of new axonal processes but also helps in maintaining the structural integrity of existing axons under metabolic stress. The therapeutic utility of Prosaptide TX14(A) has been observed to extend to both preventing and reversing established nerve dysfunction in insulin-deficient models of experimental diabetes. researchgate.net
The collective findings from these studies underscore the potential of Prosaptide TX14(A) to preserve and restore normal axonal morphology in pathological conditions characterized by nerve damage.
Interactive Data Table: Summary of Prosaptide TX14(A) Effects on Axonal Histology
| Experimental Model | Key Morphological Finding | Reference |
| Streptozotocin-Diabetic Rats | Prevention of abnormalities in nerve regeneration distance | nih.gov |
| Streptozotocin-Diabetic Rats | Prevention of abnormalities in mean axonal diameter of regenerated axons | nih.gov |
| Galactose-Fed Rats | Amelioration of axonal dwindling in the sciatic nerve | researchgate.net |
Hair Cell Counts
Based on the conducted research, no studies were identified that specifically investigated the effect of Prosaptide TX14(A) on cochlear hair cell counts. Therefore, there is currently no available data to report on the morphological impact of this compound on the sensory cells of the inner ear.
Compound Reference Table
Future Directions and Unanswered Questions in Prosaptide Tx14 a Research
Advanced Preclinical Model Development
Combination Therapy Approaches with Other Neurotrophic or Disease-Modifying Agents
Future research directions for Prosaptide (B10822537) TX14(A) include investigating its synergistic potential when combined with other neurotrophic factors or disease-modifying agents. While Prosaptide TX14(A) itself promotes neuronal survival and growth ontosight.ai, combining it with agents that target different pathways could offer enhanced therapeutic outcomes for complex neurological conditions. For instance, exploring combinations with growth factors, anti-inflammatory compounds, or agents that enhance endogenous repair mechanisms could lead to more robust neuroprotection and functional recovery. Studies are needed to identify optimal combinations that exhibit synergistic effects without adverse interactions, thereby broadening the therapeutic landscape for neurodegenerative diseases and injuries nih.govnih.govnih.govresearchgate.net.
Structural Activity Relationship (SAR) and Peptide Engineering
Design and Synthesis of Novel Prosaptide Analogues with Enhanced Potency or Specificity
The development of novel Prosaptide TX14(A) analogues with enhanced potency or specificity remains a key area of future research. By systematically altering the peptide sequence, researchers aim to create compounds that exhibit higher affinity for GPR37/GPR37L1, improved receptor selectivity if possible, and greater resistance to enzymatic degradation. This peptide engineering approach could lead to more effective therapeutic agents with potentially reduced off-target effects. The goal is to optimize the peptide's interaction with its target receptors, potentially leading to more potent neuroprotective and regenerative effects rndsystems.comeurogentec.com.
Development of Non-Peptide Agonists for GPR37/GPR37L1
Given the challenges associated with peptide-based therapeutics, such as limited oral bioavailability and rapid clearance, the development of non-peptide agonists for GPR37 and GPR37L1 represents a significant future direction. Identifying small molecules that can effectively activate these receptors could offer advantages in terms of stability, delivery, and manufacturing. Research in this area would focus on structure-based drug design and high-throughput screening to discover novel small-molecule agonists that mimic or improve upon the activity of Prosaptide TX14(A) rndsystems.commdpi.comfrontiersin.orgmdpi.comsemanticscholar.org.
Strategies for Modulating Peptide Stability and Delivery in Research Systems
Enhancing the stability and optimizing the delivery of Prosaptide TX14(A) in research systems are critical for its effective therapeutic application. Strategies such as chemical modifications (e.g., pegylation, cyclization), conjugation to delivery vehicles, or the development of prodrugs could improve its pharmacokinetic properties, including resistance to proteolysis and better penetration across biological barriers. Research efforts will focus on developing formulation and delivery methods that ensure sustained release and targeted delivery to the central nervous system or affected peripheral tissues, thereby maximizing its therapeutic impact rndsystems.comnih.govresearchgate.netnih.gov.
Cross-Talk with Other Neurotrophic Signaling Pathways
Prosaptide TX14(A) exerts its effects through GPR37 and GPR37L1, which are G-protein coupled receptors. However, the broader signaling network within which these receptors operate is complex. Future research should elucidate the intricate cross-talk between the GPR37/GPR37L1 pathway and other critical neurotrophic signaling cascades. Understanding these interactions is vital for a comprehensive grasp of Prosaptide TX14(A)'s mechanism of action and for identifying potential synergistic therapeutic strategies.
Interactions with other G-Protein Coupled Receptor systems or growth factor pathways
Further investigation into the interactions of Prosaptide TX14(A) with other G-protein coupled receptor (GPCR) systems and growth factor pathways is warranted. For example, GPR37 has been shown to interact with dopamine (B1211576) receptors (D1R, D2R) and the dopamine transporter (DAT) nih.gov. Understanding how Prosaptide TX14(A) signaling influences or is influenced by these and other GPCRs, as well as canonical growth factor pathways (e.g., neurotrophic factors like NGF, BDNF, or growth factor receptors), will provide a more complete picture of its neurobiological effects. Such studies could reveal novel therapeutic targets or combination strategies by mapping Prosaptide TX14(A)'s position within the broader neurotrophic signaling network ontosight.aimdpi.comsemanticscholar.orgnih.govpatsnap.comki.seemory.eduresearchgate.netnih.gov.
Q & A
Q. What experimental models are commonly used to study the neuroprotective effects of Prosaptide TX14(A)?
Methodological Answer: Prosaptide TX14(A) is primarily studied in streptozotocin (STZ)-induced diabetic rodent models , where it mitigates peripheral neuropathy by improving nerve conduction velocity and axonal regeneration . Sciatic nerve crush or transection models are used to evaluate its regenerative effects, with outcomes measured via axonal diameter, regeneration distance, and functional recovery (e.g., thermal hypoalgesia reversal) . Diabetic encephalopathy models also assess cognitive protection using behavioral tests like Morris water maze .
Q. What molecular mechanisms underlie Prosaptide TX14(A)'s neuroprotective activity?
Methodological Answer: Prosaptide TX14(A) activates GPR37 and GPR37L1 receptors , triggering ERK1/2 phosphorylation in Schwann cells and astrocytes, which promotes myelination and oxidative stress resistance . Its EC50 values for GPR37 (7 nM) and GPR37L1 (5 nM) are determined via dose-response assays measuring cAMP-PKA pathway modulation . Additionally, it inhibits glycogen synthase kinase-3 (GSK3), preserving synaptic plasticity in diabetic encephalopathy .
Q. How is Prosaptide TX14(A) administered in preclinical studies, and what endpoints are measured?
Methodological Answer: Subcutaneous or intraperitoneal injections are standard, with doses ranging from 1–5 µg/kg in rodents . Key endpoints include:
- Functional metrics : Nerve conduction velocity (e.g., sciatic motor/sensory conduction) .
- Structural metrics : Axonal diameter, myelination status via electron microscopy .
- Behavioral outcomes : Thermal hyperalgesia (Hargreaves test), tactile allodynia (von Frey filaments) .
Advanced Research Questions
Q. How can researchers resolve contradictions in GPR37/GPR37L1 activation by Prosaptide TX14(A)?
Methodological Answer: Discrepancies arise from cell-specific receptor efficacy. For example, HEK293 cells transfected with GPR37/GPR37L1 show no response to Prosaptide TX14(A), whereas astrocytes exhibit Gi protein-coupled signaling . To validate receptor-ligand binding, use fluorescence correlation spectroscopy (FCS) to quantify diffusion coefficient changes in live cells, confirming agonist-receptor interaction . Cross-validate findings with knockout models or siRNA-mediated receptor silencing .
Q. What experimental design considerations are critical for studying Prosaptide TX14(A) in diabetic neuropathy?
Methodological Answer:
- Control groups : Include insulin-treated and aldose reductase inhibitor (ARI)-treated cohorts to differentiate Prosaptide TX14(A)'s effects from glycemic control or polyol pathway modulation .
- Longitudinal studies : Monitor lipid peroxidation (via malondialdehyde assays) and DNA oxidation (8-hydroxy-2’-deoxyguanosine levels) to assess oxidative stress dynamics .
- Multi-modal endpoints : Combine electrophysiology (nerve conduction velocity), histology (nerve fiber density), and proteomics (ERK phosphorylation) for comprehensive mechanistic insights .
Q. What in vitro assays confirm Prosaptide TX14(A)'s bioactivity and receptor specificity?
Methodological Answer:
- ERK phosphorylation assays : Treat Schwann cells or astrocytes with Prosaptide TX14(A) and quantify phospho-ERK1/2 via Western blot .
- cAMP modulation : Use FRET-based biosensors to detect Gi-mediated cAMP reduction in receptor-expressing cells .
- Competitive binding assays : Radiolabeled Prosaptide TX14(A) can compete with unlabeled ligand in membrane preparations to calculate binding affinity (Kd) .
Q. How does Prosaptide TX14(A) compare to other neurotrophic factors (e.g., NGF, NT-3) in experimental neuropathy?
Methodological Answer: Unlike nerve growth factor (NGF) or neurotrophin-3 (NT-3), Prosaptide TX14(A) does not reduce lipid peroxidation in diabetic nerves, indicating distinct mechanisms . Direct comparisons require parallel treatment arms measuring:
- Functional recovery : Nerve conduction velocity post-treatment .
- Molecular pathways : Downstream targets (e.g., GSK3 vs. TrkA activation) via kinase activity assays .
Methodological Notes for Data Interpretation
- Contradictory receptor activation : Cell-specific receptor trafficking (e.g., GPR37 localization to lipid rafts in astrocytes but not HEK293 cells) may explain differential responses .
- Dose optimization : Conduct pharmacokinetic studies to determine tissue-specific bioavailability, as systemic administration may limit CNS penetration .
- Oxidative stress assays : Use thiobarbituric acid-reactive substances (TBARS) for lipid peroxidation and comet assays for DNA damage to validate Prosaptide TX14(A)'s antioxidant efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
